N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine
Overview
Description
“N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine” is a chemical compound with the molecular weight of 204.32 . The IUPAC name for this compound is N-methyl [2- (1-pyrrolidinylmethyl)phenyl]methanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N2/c1-14-10-12-6-2-3-7-13 (12)11-15-8-4-5-9-15/h2-3,6-7,14H,4-5,8-11H2,1H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine” include its molecular weight (204.32) and its IUPAC name (N-methyl [2- (1-pyrrolidinylmethyl)phenyl]methanamine) . For more detailed properties, it’s recommended to refer to a comprehensive chemical database.Scientific Research Applications
Chemical Inhibition in Drug Metabolism
N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine is associated with the study of chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes, essential for understanding metabolism-based drug-drug interactions. Potent and selective chemical inhibitors are crucial in vitro for predicting potential interactions when multiple drugs are coadministered. The selectivity of these inhibitors aids in deciphering the involvement of specific CYP isoforms in the metabolism of drugs (Khojasteh et al., 2011).
Role in Pharmacological Applications
N-Methyl-2-pyrrolidone (NMP), closely related to the chemical structure , is identified as a strong solubilizing agent with significant applications in various industrial fields, including pharmaceutical sciences. Its efficacy, toxicity, and side effects are comparable to other common solvents used in pharmaceutical industries, highlighting its role as an acceptable pharmaceutical solvent (Jouyban et al., 2010).
Impact on Neurological Conditions
Studies on 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its metabolite MPP+ are crucial for understanding the pathogenesis of neurological conditions like Parkinson's disease. MPTP causes nerve cell loss and a syndrome similar to Parkinson's, with MPP+ impacting mitochondrial complex I activity akin to Parkinson's disease. Insights into the mitochondrial permeability transition pore (PTP) and its role in apoptosis induced by MPP+ contribute to our understanding of the molecular mechanisms underlying neurodegenerative diseases (Tatton et al., 1999).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a five-membered nitrogen heterocycle, is extensively used in medicinal chemistry for developing compounds to treat human diseases. Its structural features, including sp3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage, make it a versatile scaffold for novel biologically active compounds. This review discusses the bioactive molecules characterized by the pyrrolidine ring and its derivatives, highlighting the influence of steric factors on biological activity and the structure–activity relationship of these compounds. The stereogenicity of carbons in the pyrrolidine ring and the spatial orientation of substituents are crucial in determining the biological profile of drug candidates due to the different binding modes to enantioselective proteins (Li Petri et al., 2021).
properties
IUPAC Name |
N-methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-14-10-12-6-2-3-7-13(12)11-15-8-4-5-9-15/h2-3,6-7,14H,4-5,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDQZFXRJQXNOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1CN2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650886 | |
Record name | N-Methyl-1-{2-[(pyrrolidin-1-yl)methyl]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine | |
CAS RN |
920461-58-1 | |
Record name | N-Methyl-1-{2-[(pyrrolidin-1-yl)methyl]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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